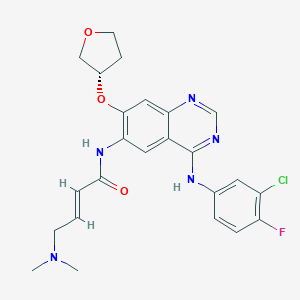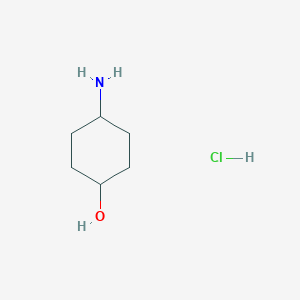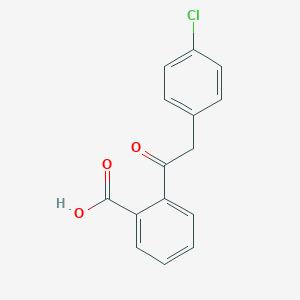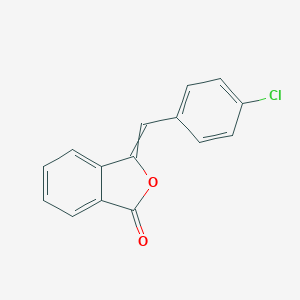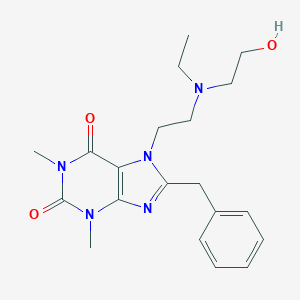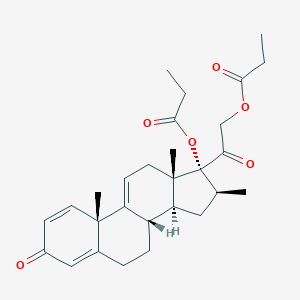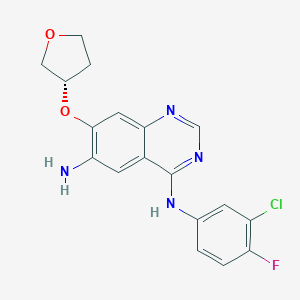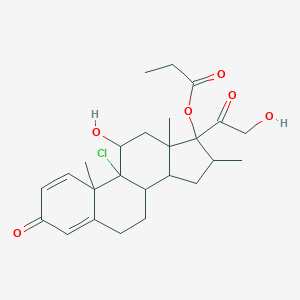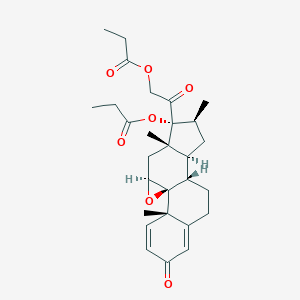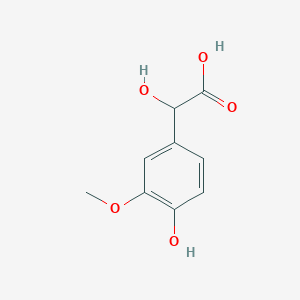
香草扁桃酸
概述
科学研究应用
香草基扁桃酸在科学研究中具有广泛的应用:
化学: 它被用作合成各种化合物(包括人造香草香料)的中间体.
生物学: 它作为儿茶酚胺代谢的生物标志物,用于与神经递质功能相关的研究.
医学: 香草基扁桃酸用于诊断诸如嗜铬细胞瘤和神经母细胞瘤等疾病.
工业: 它被用于生产香精和香料.
作用机制
香草基扁桃酸通过儿茶酚胺代谢发挥作用。 它是在压力时期由肾上腺释放的激素肾上腺素和去甲肾上腺素的最终代谢产物 。 然后该化合物会通过尿液排出体外,可以通过测量它来评估儿茶酚胺的活性 .
类似化合物:
高香草酸: 儿茶酚胺的另一种最终代谢产物,被用作多巴胺代谢的生物标志物.
间羟肾上腺素: 肾上腺素的代谢物,用于诊断嗜铬细胞瘤.
去甲间羟肾上腺素: 去甲肾上腺素的代谢物,也用于诊断分泌儿茶酚胺的肿瘤.
独特性: 香草基扁桃酸在合成人造香草香料的化学中间体和儿茶酚胺代谢的生物标志物方面的双重作用是独一无二的 。它能够在不同领域发挥多种功能,突出了它的多功能性和重要性。
生化分析
Biochemical Properties
Vanillylmandelic acid plays a crucial role in the biochemical reactions involving catecholamines. It is the end-stage metabolite of epinephrine and norepinephrine, two important catecholamines. The production of Vanillylmandelic acid involves the action of enzymes like monoamine oxidase and catechol-O-methyltransferase .
Molecular Mechanism
The molecular mechanism of Vanillylmandelic acid primarily involves its formation from catecholamines. This process includes the action of enzymes that convert catecholamines into intermediary metabolites, which are then further metabolized into Vanillylmandelic acid .
Temporal Effects in Laboratory Settings
The effects of Vanillylmandelic acid over time in laboratory settings are typically assessed through its levels in urine, as it is excreted from the body in this manner. Information on its stability, degradation, and long-term effects on cellular function can be inferred from these measurements .
Dosage Effects in Animal Models
The effects of Vanillylmandelic acid at different dosages in animal models have not been extensively studied. Its levels in urine are often measured in clinical settings to diagnose conditions like pheochromocytoma, a tumor of catecholamine-secreting cells .
Metabolic Pathways
Vanillylmandelic acid is involved in the metabolic pathways of catecholamines. It is produced from epinephrine and norepinephrine through a series of reactions involving various enzymes and cofactors .
Subcellular Localization
Given its role as a metabolite of catecholamines, it is likely to be found in locations within the cell where these compounds are metabolized .
准备方法
合成路线和反应条件: 香草基扁桃酸可以通过在冰浴中,在水溶液中,使愈创木酚和乙醛酸缩合来合成 。 该反应是罗地亚公司自 1970 年代以来采用的合成人造香草的两步法中的第一步 .
工业生产方法: 在工业环境中,香草基扁桃酸是通过中间代谢物产生的。 该过程涉及使用固相萃取 (SPE) 和液相色谱-串联质谱 (LC-MS/MS) 进行测量和分析 .
化学反应分析
反应类型: 香草基扁桃酸会经历各种化学反应,包括氧化、还原和取代 .
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 可以使用硼氢化钠等还原剂。
取代: 通常会使用卤素和烷基化剂等试剂。
形成的主要产物: 从这些反应中形成的主要产物取决于使用的具体试剂和条件。 例如,氧化会导致香草醛的形成,而还原会导致香草醇的形成 .
相似化合物的比较
Homovanillic Acid: Another end-stage metabolite of catecholamines, used as a biomarker for dopamine metabolism.
Metanephrine: A metabolite of epinephrine, used in diagnostic tests for pheochromocytoma.
Normetanephrine: A metabolite of norepinephrine, also used in diagnostic tests for catecholamine-secreting tumors.
Uniqueness: Vanillylmandelic acid is unique in its dual role as both a chemical intermediate in the synthesis of artificial vanilla flavorings and a biomarker for catecholamine metabolism . Its ability to serve multiple functions in different fields highlights its versatility and importance.
属性
IUPAC Name |
2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQCWMIAEPEHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861583 | |
| Record name | Vanillylmandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow powder; Sweet vanilla aroma | |
| Record name | Hydroxy(4-hydroxy-3-methoxyphenyl)acetic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1998/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Sparingly soluble in water, Sparingly soluble (in ethanol) | |
| Record name | Hydroxy(4-hydroxy-3-methoxyphenyl)acetic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1998/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
55-10-7 | |
| Record name | Vanillylmandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanilmandelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, .alpha.,4-dihydroxy-3-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanillylmandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3-methoxymandelic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Vanillylmandelic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DQI268449 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the clinical significance of Vanillylmandelic acid (VMA)?
A: VMA serves as a valuable biomarker for diagnosing and monitoring certain medical conditions. Elevated urinary VMA levels can indicate the presence of pheochromocytoma, a tumor that arises from the adrenal glands and secretes excessive catecholamines [, , , ]. Notably, VMA exhibits high specificity for pheochromocytoma, particularly when urinary levels are markedly elevated [].
Q2: Can VMA levels aid in neuroblastoma diagnosis?
A: Yes, VMA is also used in diagnosing neuroblastoma, a type of cancer that develops from immature nerve cells [, , ]. Elevated urinary VMA and homovanillic acid (HVA) levels are particularly useful for identifying neuroblastoma in infants [, ].
Q3: Are there any other conditions associated with abnormal VMA levels?
A: While primarily associated with pheochromocytoma and neuroblastoma, VMA levels may be altered in other conditions as well. For instance, a study found a significant association between urinary 5-HIAA (a serotonin metabolite) and VMA levels in patients with generalized anxiety disorder [].
Q4: What are the advantages of using LC-MS/MS for VMA analysis?
A: Liquid chromatography tandem mass spectrometry (LC-MS/MS) provides a rapid and sensitive method for determining VMA in urine [, ]. This technique allows for the simultaneous measurement of VMA and other catecholamine metabolites, aiding in the comprehensive diagnosis of conditions like neuroblastoma [].
Q5: How reliable are spot tests for VMA detection in urine?
A: While spot tests offer a simple and quick method for detecting VMA in urine, their reliability might be lower compared to more quantitative methods []. For instance, a study utilizing a spot test based on the reaction of VMA with specific reagents found that it detected only 69% of clinically apparent neuroblastoma cases [].
Q6: How is VMA metabolized and excreted?
A: VMA is primarily formed in the liver from the metabolism of norepinephrine and its glycol metabolites []. This metabolic end product is then primarily excreted in the urine []. Interestingly, studies have shown that a significant portion of intravenously administered MHPG (a norepinephrine metabolite) is converted to VMA, highlighting the interconnectedness of catecholamine metabolism [].
Q7: What is the significance of mesenteric organs in VMA production?
A: Research indicates that mesenteric organs play a crucial role in VMA production, contributing to approximately half of the norepinephrine synthesized in the body []. This underscores the importance of considering the contribution of various organ systems when interpreting VMA levels.
Q8: What are the limitations of using urinary VMA as a sole diagnostic marker?
A: While valuable, urinary VMA should not be solely relied upon for diagnosis. Factors like diet, stress, and medications can influence VMA levels, potentially leading to false positives [, ]. For instance, a study found that prolonged strenuous exercise in sled dogs increased urinary cortisol (a stress hormone) levels without affecting VMA concentration [].
Q9: What are potential areas for future research on VMA?
A9: Future research could focus on:
- Understanding the intricate relationship between VMA levels and various physiological and pathological conditions beyond pheochromocytoma and neuroblastoma. This includes exploring the association of VMA with anxiety disorders and other stress-related conditions [, ].
- Developing more sensitive and specific analytical methods for VMA quantification in various biological matrices. This may involve exploring novel applications of mass spectrometry and other advanced techniques [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
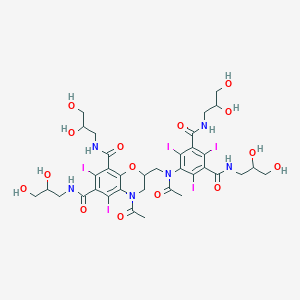
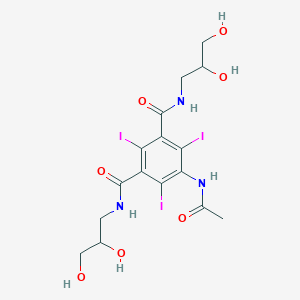
![3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid](/img/structure/B195382.png)
